![molecular formula C31H27N3O6S B1257827 {3-[(6-(anilinocarbonyl)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1257827.png)
{3-[(6-(anilinocarbonyl)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[[6-[anilino(oxo)methyl]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-5H-thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid is a monocarboxylic acid.
Scientific Research Applications
Synthesis and Chemical Reactions
- The synthesis of thiazolo[3,2-a]pyrimidine derivatives, including compounds similar to the one , has been a subject of research. Kinoshita et al. (1987) explored reactions involving 2-amino-2-thiazoline with acetylene carboxylates, leading to various derivatives. These findings show the versatility and chemical reactivity of thiazolo[3,2-a]pyrimidine compounds in different conditions (Kinoshita et al., 1987).
Antibacterial Activity
- Desai et al. (2001) synthesized several derivatives, including those structurally similar to the queried compound, and evaluated their in vitro growth inhibitory activity against microbes like E.coli, S.aureus, and Salmonella typhi. This suggests potential antibacterial applications for thiazolo[3,2-a]pyrimidine derivatives (Desai et al., 2001).
Anticancer Activities
- A study by Jin (2015) on thiazolo[3,2-a]pyrimidine derivatives containing a pyrazole group indicated that these compounds, including structures similar to the queried chemical, showed anticancer activities against human prostate cancer PC-3 cells. This highlights the potential application of such compounds in cancer treatment (Jin, 2015).
Biological and Biocidal Properties
- Youssef et al. (2011) reported that certain thiazolo[3,2-a]pyrimidine derivatives possess excellent biocidal properties, indicating their potential in developing antimicrobial agents (Youssef et al., 2011).
Anti-inflammatory Activity
- Research by Tozkoparan et al. (1998) on thiazolo[3,2-a]pyrimidine derivatives found that these compounds showed anti-inflammatory activity. This research opens up potential therapeutic applications in treating inflammation-related conditions (Tozkoparan et al., 1998).
properties
Molecular Formula |
C31H27N3O6S |
|---|---|
Molecular Weight |
569.6 g/mol |
IUPAC Name |
2-[3-[(E)-[5-(4-ethoxyphenyl)-7-methyl-3-oxo-6-(phenylcarbamoyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C31H27N3O6S/c1-3-39-23-14-12-21(13-15-23)28-27(29(37)33-22-9-5-4-6-10-22)19(2)32-31-34(28)30(38)25(41-31)17-20-8-7-11-24(16-20)40-18-26(35)36/h4-17,28H,3,18H2,1-2H3,(H,33,37)(H,35,36)/b25-17+ |
InChI Key |
PGJHPHPFFIQELK-KOEQRZSOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C\C4=CC(=CC=C4)OCC(=O)O)/S3)C)C(=O)NC5=CC=CC=C5 |
SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC(=CC=C4)OCC(=O)O)S3)C)C(=O)NC5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC(=CC=C4)OCC(=O)O)S3)C)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



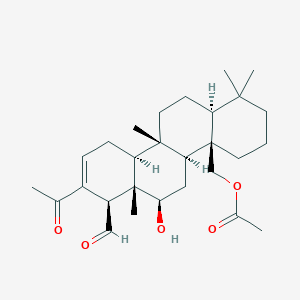


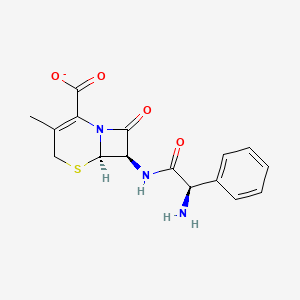
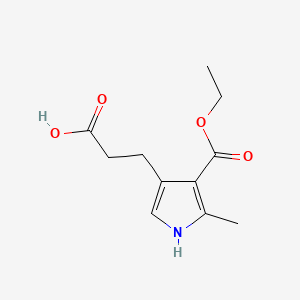
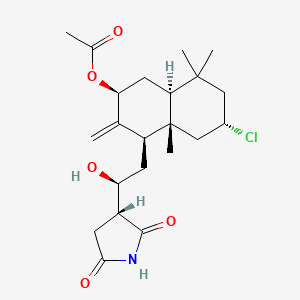
![(1S,2R,3R,4S,5R,6S,13S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B1257754.png)
![1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfonatooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257756.png)

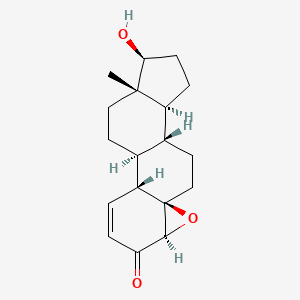
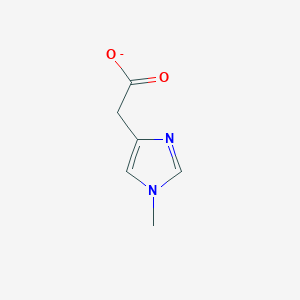

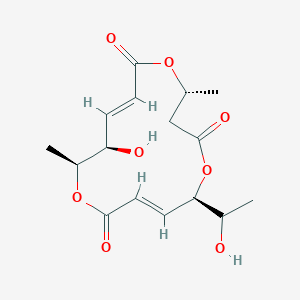
![methyl (15R,16R,18S)-16-methoxy-4,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1257769.png)